molecular formula C20H26N2O4S2 B6578112 N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide CAS No. 1040635-21-9

N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide

Cat. No.: B6578112
CAS No.: 1040635-21-9
M. Wt: 422.6 g/mol
InChI Key: CEISCBHEPHAFJE-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a structurally complex acetamide derivative featuring a 2-methoxyphenylethyl group, a piperidine ring substituted with a thiophene-2-sulfonyl moiety, and an acetamide backbone. Its molecular formula is C₂₀H₂₅N₂O₄S₂, with a molecular weight of 437.6 g/mol.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-26-18-9-3-2-7-16(18)11-12-21-19(23)15-17-8-4-5-13-22(17)28(24,25)20-10-6-14-27-20/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEISCBHEPHAFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between the target compound and analogous acetamide derivatives.

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use References
Target Compound : N-[2-(2-Methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide C₂₀H₂₅N₂O₄S₂ 437.6 2-Methoxyphenylethyl, thiophene-2-sulfonyl-piperidinyl Unknown (novel structure) N/A
Methoxyacetylfentanyl: 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide C₂₂H₂₈N₂O₂ 352.5 Phenyl, phenylethylpiperidinyl Opioid receptor agonist
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) C₁₈H₁₅FN₂O₃ 326.3 3-Fluorophenylethyl, 2,4-dioxoquinazolinyl Acetylcholinesterase inhibition
ACC2 Inhibitor 1: N-(1-(2'-(4-Isopropoxyphenoxy)-2,5'-bithiazol-5-yl)ethyl)acetamide C₁₈H₂₀N₂O₃S₂ 384.5 Bithiazolyl, isopropoxyphenoxy Acetyl-CoA carboxylase 2 inhibition
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.2 2,6-Dichlorophenyl, thiazolyl Antimicrobial, ligand coordination

Structural and Functional Insights

Methoxyacetylfentanyl (C₂₂H₂₈N₂O₂) :

  • Shares an acetamide core and piperidine moiety with the target compound but differs in substituents. The phenyl and phenylethyl groups in methoxyacetylfentanyl contribute to its opioid receptor binding . In contrast, the target compound’s thiophene-2-sulfonyl group may enhance polar interactions with enzymes or receptors.

ZINC08993868 (C₁₈H₁₅FN₂O₃) :

  • Features a fluorophenyl group and dioxoquinazolinyl substituent. The electron-withdrawing fluorine atom and fused quinazoline ring likely improve metabolic stability compared to the target compound’s methoxyphenyl-thiophene system .

ACC2 Inhibitor 1 (C₁₈H₂₀N₂O₃S₂): Contains a bithiazole ring and isopropoxyphenoxy group, which are critical for binding to acetyl-CoA carboxylase 2 (ACC2) . The target compound’s thiophene-sulfonyl group may similarly engage in hydrogen bonding or π-π stacking with enzyme active sites.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) :

  • Exhibits antimicrobial activity due to its dichlorophenyl and thiazole substituents. The target compound’s methoxyphenyl group may reduce cytotoxicity compared to chlorine atoms .

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability: Methoxyacetylfentanyl’s logP (predicted ~3.5) suggests moderate lipophilicity, favoring blood-brain barrier penetration . ACC2 inhibitors prioritize balanced hydrophobicity for intracellular target engagement, a property the target compound may share due to its mixed aromatic/polar substituents .
  • Synthetic Accessibility :

    • Compounds like ZINC08993868 are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), a method applicable to the target compound’s acetamide formation .

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